molecular formula C12H18O3 B1651311 Benzenemethanol, 4-(diethoxymethyl)- CAS No. 125734-44-3

Benzenemethanol, 4-(diethoxymethyl)-

Cat. No. B1651311
M. Wt: 210.27 g/mol
InChI Key: NJIFFRZXYZKPFQ-UHFFFAOYSA-N
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Patent
US05061717

Procedure details

To a solution of terephthalaldehyde mono(diethyl acetal) (1.9 ml, 9.6 mmol) in methanol (35 ml) was added sodium borohydride (1.1 g, 28.8 mmol) while cooling. After 5 minutes at room temperature the reaction was quenched with water (50 ml) and the mixture was extracted with ethyl acetate (2×50 ml). The combined extracts were washed with water and brine, dried over sodium sulfate and concentrated in vacuo, leaving title product as a colorless oil (1.81 g, 90%).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH:4]([O:13][CH2:14][CH3:15])[C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:12])=[CH:7][CH:6]=1.[BH4-].[Na+]>CO>[CH2:14]([O:13][CH:4]([O:3][CH2:2][CH3:1])[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][CH:6]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
CCOC(C1=CC=C(C=C1)C=O)OCC
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
After 5 minutes at room temperature the reaction was quenched with water (50 ml)
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(CO)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.